Enhanced Lipophilicity vs. 4-Fluoro, 4-Chloro, and Unsubstituted Phenyl Analogs Drives Differential Membrane Partitioning
Computed lipophilicity, a key determinant of passive membrane permeability and ADME profile, clearly differentiates the 4-bromophenyl derivative from its common halogen-substituted analogs. PubChem-computed XLogP3-AA values show the 4-bromophenyl target compound (2.4) has significantly higher lipophilicity than the 4-fluorophenyl (1.9) and 4-chlorophenyl (2.0) derivatives, and comparably higher than the unsubstituted phenyl analog (2.1) [1]. This quantifiable difference supports its preferential selection for lead optimization programs where increased logD7.4 or membrane partitioning is required, without the addition of molecular weight from larger substituents.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 7-(4-fluorophenyl) TP: 1.9; 7-(4-chlorophenyl) TP: 2.0; 7-phenyl TP: 2.1 |
| Quantified Difference | 0.3-logP unit increase over the nearest chlorophenyl analog; 0.5-logP unit increase over the fluorophenyl derivative. |
| Conditions | In silico computed property; no experimental logD measurement context available in source data. |
Why This Matters
A logP increase of ~0.5 is pharmacologically significant, often correlating with a measurable increase in CNS penetration or non-specific protein binding, making this compound a distinct tool for testing lipophilicity-activity relationships.
- [1] XLogP3-AA atom-additive method predictions by PubChem 2.2 (2025) for CIDs of structural analogs: 7-(4-bromophenyl)- (CID 1476955), 7-(4-fluorophenyl)- (CID 10362947), 7-(4-chlorophenyl)- (CID 10989968), 7-phenyl- (CID 346473). View Source
